molecular formula C19H20O4 B1249264 Arachidin-1

Arachidin-1

Cat. No. B1249264
M. Wt: 312.4 g/mol
InChI Key: YOWZUITYQFPEGQ-JLVHPEPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(e)-2-(3, 4-Dihydroxyphenyl)ethenyl]-2-[(1E)-3-methylbut-1-en-1-yl]benzene-1, 3-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 5-[(e)-2-(3, 4-Dihydroxyphenyl)ethenyl]-2-[(1E)-3-methylbut-1-en-1-yl]benzene-1, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Anticancer Activity

Arachidin-1 (Ara-1), a peanut stilbenoid, exhibits promising anticancer properties. In a study conducted by Huang et al. (2010), Ara-1 was found to induce programmed cell death in human leukemia HL-60 cells. It demonstrated a higher efficacy in inducing cell death compared to resveratrol, a well-known anticancer agent. Ara-1 causes mitochondrial membrane damage, activates caspases, and induces apoptosis through both caspase-dependent and independent pathways. This suggests its potential as an effective anticancer agent, particularly for cancer cells resistant to traditional apoptotic pathways.

Anti-Inflammatory Effects

Arachidin-1 also exhibits significant anti-inflammatory effects. Chen et al. (2017) investigated its mechanism in endothelial cells. They found that Ara-1 reduces inflammation by attenuating TNF-α-induced nuclear factor-κB (NF-κB) nuclear translocation and inhibitor of κB-α (IκBα) degradation. Additionally, Ara-1 enhances the expression of phase II enzymes and reduces the generation of reactive oxygen species, highlighting its potential in anti-inflammatory therapies.

Biosynthesis and Purification

Research into the biosynthesis and purification of Arachidin-1 is crucial for its application in medicinal and health-related fields. Sharma et al. (2022) reported an elicitation strategy using various combinations of cyclodextrin, hydrogen peroxide, methyl jasmonate, and magnesium chloride to enhance the production of Ara-1 in peanut hairy root cultures. They achieved a significant increase in Ara-1 levels, providing a sustainable strategy for producing high-purity Ara-1.

Antioxidant Activity

Arachidin-1's antioxidant properties are also noteworthy. Abbott et al. (2010) focused on purifying significant quantities of Ara-1 and determining its antioxidant activity using the thiobarbituric acid reactive substances assay. Their findings suggest that Ara-1 is effective in inhibiting lipid oxidation, underscoring its potential as an antioxidant agent.

Production Enhancement

Enhancing the production of Arachidin-1 for its various applications is a key area of research. Yang et al. (2015) showed that co-treatment of peanut hairy root cultures with methyl jasmonate and cyclodextrin leads to high levels of Ara-1. This indicates a controlled and sustainable system for producing biologically active stilbenoids.

properties

Product Name

Arachidin-1

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol

InChI

InChI=1S/C19H20O4/c1-12(2)3-7-15-17(21)10-14(11-18(15)22)5-4-13-6-8-16(20)19(23)9-13/h3-12,20-23H,1-2H3/b5-4+,7-3+

InChI Key

YOWZUITYQFPEGQ-JLVHPEPXSA-N

Isomeric SMILES

CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O

synonyms

arachidin-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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